

# An In-depth Technical Guide to the Mass Spectrometry of Angelic Anhydride

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## Compound of Interest

Compound Name: *Angelic Anhydride*

Cat. No.: *B592597*

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## Abstract

**Angelic Anhydride** ((Z)-2-Methyl-2-butenoic anhydride) is a naturally occurring or synthetic compound of interest in various chemical and pharmaceutical research areas. As with many volatile and semi-volatile organic molecules, mass spectrometry (MS) coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS) stands as a primary analytical technique for its identification and quantification. This guide provides a comprehensive overview of the theoretical and practical aspects of the mass spectrometric analysis of **Angelic Anhydride**. Due to the limited availability of specific, published mass spectral data for this compound, this document presents a predictive analysis based on the established fragmentation patterns of related chemical classes, namely terpene anhydrides. The experimental protocols detailed herein are generalized best practices for the analysis of such compounds.

## Introduction to Angelic Anhydride

**Angelic Anhydride** is the anhydride derivative of angelic acid, a monounsaturated organic acid. Its chemical properties are dictated by the presence of both an anhydride functional group and carbon-carbon double bonds within its structure. These features influence its behavior during mass spectrometric analysis, particularly its ionization and subsequent fragmentation.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **Angelic Anhydride** is presented in Table 1. These properties are essential for developing appropriate analytical methodologies, particularly for sample preparation and chromatographic separation.

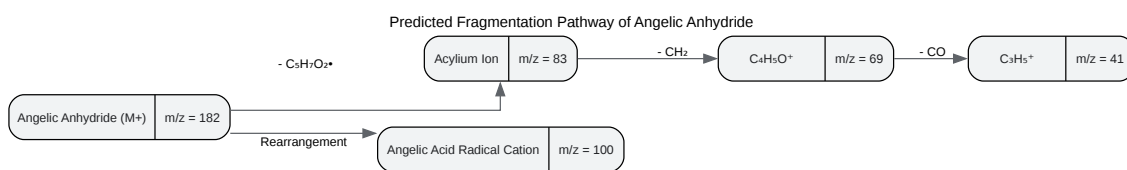
Property	Value	Reference
Molecular Formula	C <sub>10</sub> H <sub>14</sub> O <sub>3</sub>	[1][2]
Molecular Weight	182.22 g/mol	[1][2]
Exact Mass	182.0943 u	[1]
CAS Number	94487-74-8	
Appearance	Colorless to light yellow liquid	
Boiling Point	108 °C at 13 mmHg	
Solubility	Soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.	

## Predicted Mass Spectrometry Fragmentation of Angelic Anhydride

In the absence of a publicly available, experimentally derived mass spectrum for **Angelic Anhydride**, a predicted fragmentation pattern under electron ionization (EI) conditions is proposed. The fragmentation of organic molecules in EI-MS is a reproducible process that yields a characteristic pattern of fragment ions, which serves as a molecular fingerprint.

The fragmentation of anhydrides in mass spectrometry is known to proceed via specific pathways, often initiated by the cleavage of the anhydride bond to form a stable acylium ion. The presence of unsaturation in the alkyl chains of **Angelic Anhydride** provides additional pathways for fragmentation.

A proposed fragmentation pathway is illustrated in the following diagram:



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Caption: Predicted Electron Ionization (EI) fragmentation pathway of **Angelic Anhydride**.

Based on this predicted pathway, a summary of the expected major fragment ions is presented in Table 2.

m/z	Proposed Fragment Ion	Structure	Relative Abundance
182	$[\text{C}_{10}\text{H}_{14}\text{O}_3]^+\bullet$ (Molecular Ion)	[(Z)-2-methylbut-2-enoyl] (Z)-2-methylbut-2-enoate	Low
100	$[\text{C}_5\text{H}_8\text{O}_2]^+\bullet$	Angelic Acid Radical Cation	Moderate
83	$[\text{C}_5\text{H}_7\text{O}]^+$	Angeloyl Cation (Acylium Ion)	High (likely base peak)
69	$[\text{C}_4\text{H}_5\text{O}]^+$	Loss of $\text{CH}_2$ from acylium ion	Moderate
55	$[\text{C}_4\text{H}_7]^+$	Butenyl Cation	Moderate
41	$[\text{C}_3\text{H}_5]^+$	Allyl Cation	Moderate

# Experimental Protocols for Mass Spectrometric Analysis

The analysis of **Angelic Anhydride** can be approached using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS). The choice of method will depend on the sample matrix, the required sensitivity, and the available instrumentation.

## Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like **Angelic Anhydride**. However, care must be taken to avoid thermal degradation and hydrolysis in the GC system.

### 4.1.1. Sample Preparation

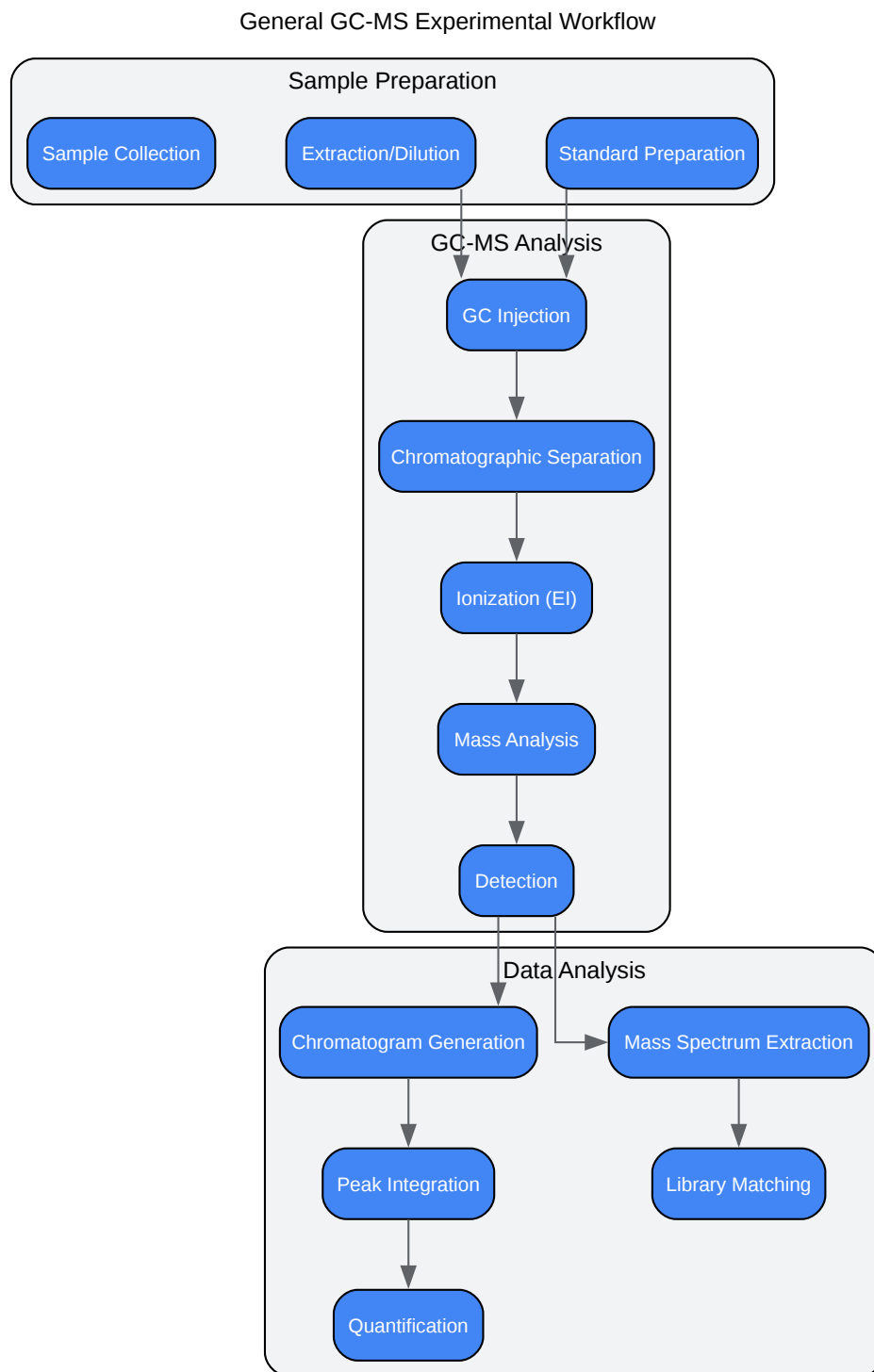
- **Solvent Selection:** Use a high-purity, anhydrous aprotic solvent such as dichloromethane or ethyl acetate.
- **Standard Preparation:** Prepare a stock solution of **Angelic Anhydride** in the chosen solvent at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards in the desired concentration range (e.g., 1-100 µg/mL).
- **Sample Preparation:** For samples containing **Angelic Anhydride**, dissolve a known quantity in the anhydrous solvent. If the sample matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

### 4.1.2. GC-MS Instrumentation and Parameters

A typical GC-MS setup for the analysis of a terpene anhydride is detailed in Table 3.

Parameter	Recommended Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977C MS or equivalent
GC Column	HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Inlet Temperature	250 °C
Injection Volume	1 µL (splitless or split injection depending on concentration)
Oven Temperature Program	Initial temperature of 60 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Ion Source	Electron Ionization (EI)
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Electron Energy	70 eV
Mass Scan Range	m/z 35-350

The following diagram illustrates a general workflow for GC-MS analysis.



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Caption: A generalized workflow for the analysis of a volatile compound by GC-MS.

## Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a viable alternative to GC-MS, particularly if **Angelic Anhydride** is present in a complex, non-volatile matrix or if derivatization is desired. Anhydrides can be challenging to analyze directly by reversed-phase LC due to their reactivity with water in the mobile phase. Therefore, derivatization or normal-phase chromatography may be preferable.

### 4.2.1. Derivatization

To improve chromatographic retention and ionization efficiency, **Angelic Anhydride** can be derivatized. A common approach for anhydrides is to react them with an amine, such as di-n-butylamine (DBA), to form a stable amide derivative.

### 4.2.2. LC-MS Instrumentation and Parameters

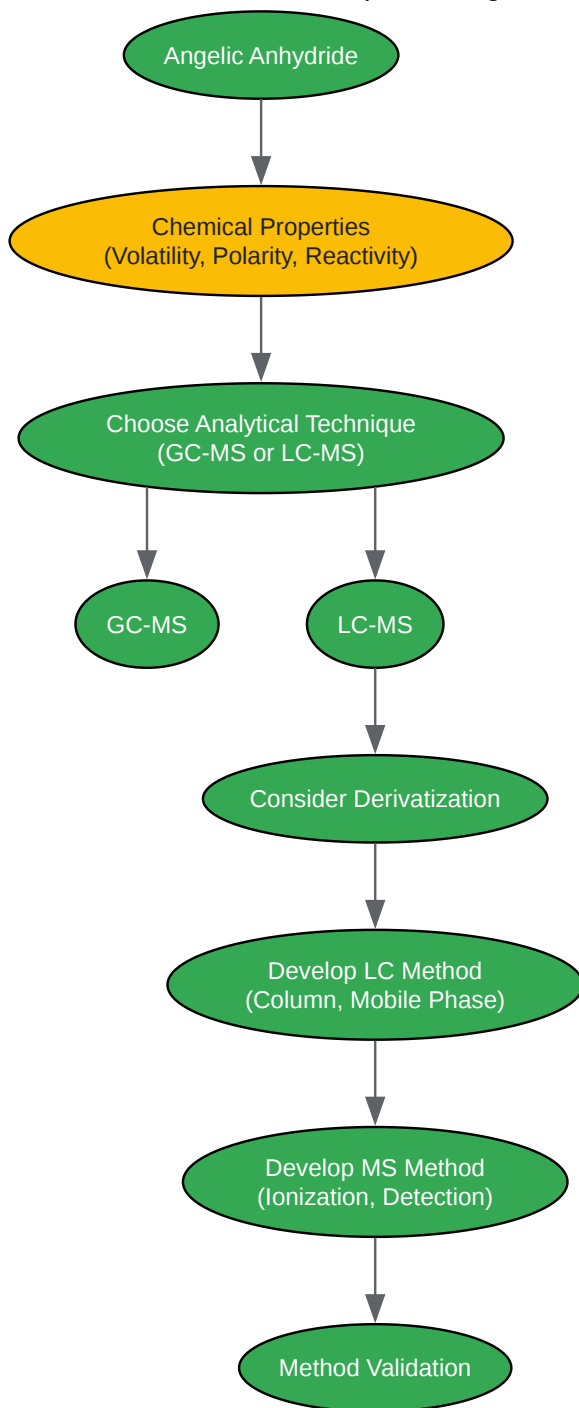
A potential LC-MS method for the analysis of the DBA derivative of **Angelic Anhydride** is outlined in Table 4.

Parameter	Recommended Setting
Liquid Chromatograph	Agilent 1290 Infinity II LC or equivalent
Mass Spectrometer	Agilent 6470 Triple Quadrupole MS or equivalent
LC Column	ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 $\mu$ m) or equivalent
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.4 mL/min
Column Temperature	40 °C
Ion Source	Electrospray Ionization (ESI), Positive Ion Mode
Capillary Voltage	3500 V
Gas Temperature	300 °C
Gas Flow	8 L/min
Nebulizer Pressure	35 psi

The following diagram illustrates the logical relationship in developing an LC-MS method.



## LC-MS Method Development Logic

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